Tetraorganosaroniumzouten

Tetraorganosulfurium salts, commonly referred to as tetraorganosulfonium salts, are a class of chemical compounds with the general formula [RS]4+X−, where R represents an organic group and X is a negatively charged counterion such as PF6− or OTf−. These salts exhibit unique reactivity due to their positively charged sulfur center, making them versatile reagents in organic synthesis. They are often used for activating organosulfur compounds, facilitating various transformations including alkylation, arylation, and sulfuration reactions. The use of tetraorganosulfonium salts allows chemists to explore novel reaction pathways with high functional group tolerance and good yields, making them indispensable tools in synthetic chemistry.

These reagents are typically prepared by reacting organothiol derivatives with Lewis acids or through direct synthesis from organosulfinic compounds. Due to their stability under a wide range of conditions, they offer significant advantages over traditional sulfur-based reagents in terms of operational simplicity and product purity. The ability to selectively activate and transform organosulfur functionalities makes tetraorganosulfonium salts valuable assets for both academic research and industrial applications.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

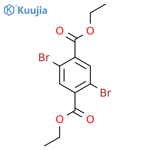

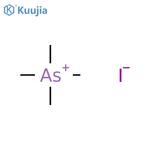

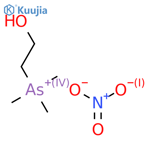

|

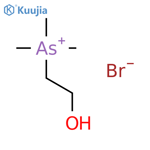

Arsenobetaine Bromide | 71642-15-4 | C5H12AsBrO2 |

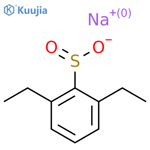

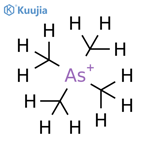

|

Tetramethyl Arsonium Iodide | 5814-20-0 | C4H12AsI |

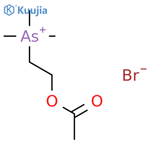

|

Bromide-Tetramethylarsonium(1+) | 69755-45-9 | C4H12AsBr |

|

Arsenocholine Bromide | 71802-31-8 | C5H14AsBrO |

|

Arsonium, (2-hydroxyethyl)trimethyl-, chloride | 84796-08-7 | C5H14AsClO |

|

Bromide-Tetramethylarsonium(1+) | 5814-22-2 | C4H12AsCl |

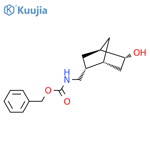

|

Arsonium, [2-(acetyloxy)ethyl]trimethyl-, bromide | 51860-39-0 | C7H16AsBrO2 |

|

(2-Hydroxyethyl)trimethylarsonium(1+); Nitrate | 115195-57-8 | C5H14AsNO4 |

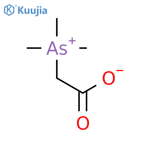

|

Arsonium,(carboxymethyl)trimethyl-, inner salt | 64436-13-1 | C5H11AsO2 |

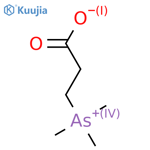

|

2-(trimethylarsonio)propanoate | 117929-08-5 | C6H13AsO2 |

Gerelateerde literatuur

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Aanbevolen leveranciers

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten